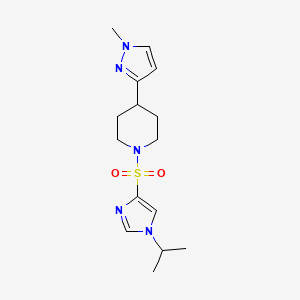

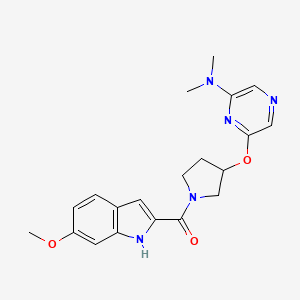

![molecular formula C8H9N3OS B2624298 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 79927-76-7](/img/structure/B2624298.png)

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is a derivative of thienopyrimidines, which are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .

Synthesis Analysis

The synthesis of thienopyrimidines has been reported in several studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one scaffold .Chemical Reactions Analysis

The chemical reactions involving “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .科学的研究の応用

Antimicrobial Activity

Thieno[2,3-d]pyrimidines, including 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been found to exhibit antimicrobial activity . In particular, compounds with this structure have shown activity against Pseudomonas aeruginosa , similar to the reference drug streptomycin .

Antifungal Activity

In addition to their antimicrobial properties, thieno[2,3-d]pyrimidines have also demonstrated antifungal activity . This makes them a potential candidate for the development of new antifungal drugs.

Analgesic and Anti-inflammatory Properties

Thieno[2,3-d]pyrimidines have been found to possess analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.

Anticancer Activity

Compounds with a thieno[2,3-d]pyrimidine structure have shown anticancer activity . This indicates their potential use in cancer treatment research.

Antioxidant Activity

Thieno[2,3-d]pyrimidines have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which can be synthesized from 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders .

Antitubercular Agents

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . This procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .

作用機序

Thienopyrimidines, including “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one”, have been studied for their potential inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

将来の方向性

Thienopyrimidines, including “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to the wide variety of interesting biological activities . Future research could focus on further optimization of the structure and the creation of more selective and active anticancer agents .

特性

IUPAC Name |

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-4-3-6-7(13-4)10-5(2)11(9)8(6)12/h3H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLGAMKWMYXUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

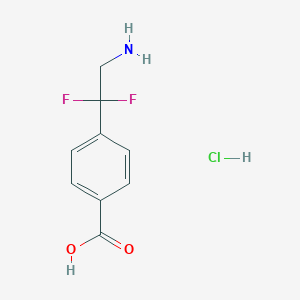

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)

![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2624232.png)

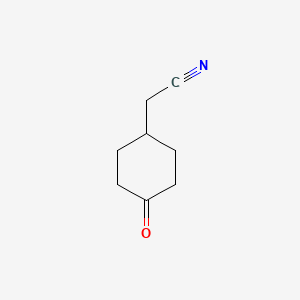

![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)

![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)

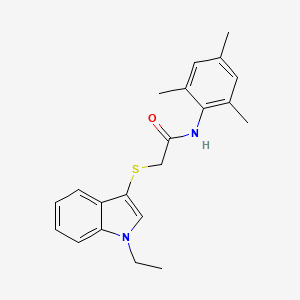

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2624237.png)